![molecular formula C26H25N3O2 B3003625 1-(4-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 845647-95-2](/img/structure/B3003625.png)
1-(4-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one" is a chemical entity that appears to be related to a class of compounds that have been studied for various pharmacological activities, including potential anti-Alzheimer's properties . The structure of the compound suggests that it contains a pyrrolidin-2-one moiety, which is a five-membered lactam, a benzimidazole group, which is a bicyclic compound consisting of fused benzene and imidazole rings, and methoxyphenyl and methylbenzyl substituents, which are common in medicinal chemistry for modulating the properties of bioactive molecules.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using various techniques, including X-ray crystallography and theoretical calculations . These studies reveal that the five-membered pyrrolidin-2-one ring often adopts an envelope conformation, and the substituents can influence the overall molecular conformation. The presence of methoxy and benzyl groups can lead to different inclinations of the phenyl rings relative to the core structure, as seen in imidazo[1,2-a]pyridine derivatives .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be quite diverse. For example, the kinetics and mechanism of transformation reactions of pyrrolidin-2-one derivatives have been studied in various conditions, revealing that such transformations can be catalyzed by bases, acids, and hydroxide ions . The stability of these compounds in aqueous solutions can be pH-dependent, and they may undergo hydrolysis or other degradation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with pyrrolidin-2-one and benzimidazole structures are influenced by their molecular conformations and substituents. For instance, polyimides derived from similar monomers exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450°C in nitrogen, and glass-transition temperatures ranging from 208 to 324°C . The solubility of these compounds can vary depending on the solvent, with some being soluble in both strong dipolar solvents and common organic solvents . The crystal structures of related compounds can be stabilized through inter- and intramolecular hydrogen bonds .
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-18-7-9-19(10-8-18)16-29-24-6-4-3-5-23(24)27-26(29)20-15-25(30)28(17-20)21-11-13-22(31-2)14-12-21/h3-14,20H,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXMYZIGHRTZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

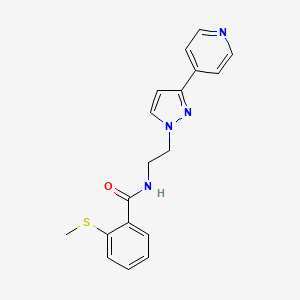

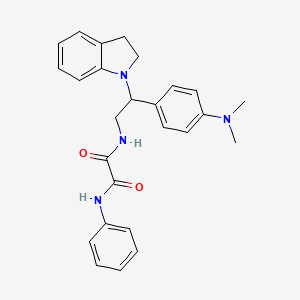

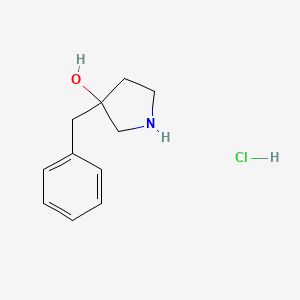
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)
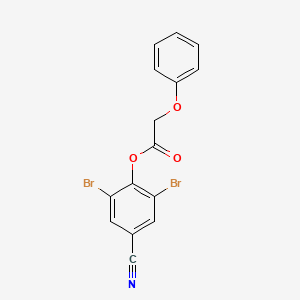
![3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3003551.png)

![N-(3,4-dimethoxyphenethyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B3003555.png)
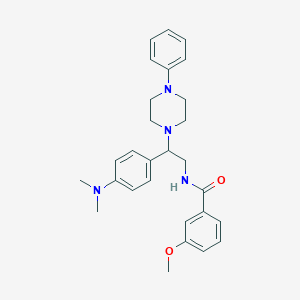
![N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3003559.png)

